molecular formula C12H16O4 B8314189 1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol

1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol

Cat. No.: B8314189
M. Wt: 224.25 g/mol
InChI Key: CKJADFJULPMWEE-UHFFFAOYSA-N
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Description

1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol is a propan-2-ol derivative featuring a phenoxy group substituted with an ethoxycarbonyl moiety at the para position. This compound is likely synthesized via nucleophilic substitution or esterification reactions, similar to other phenoxy-propanol derivatives .

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 4-(2-hydroxypropoxy)benzoate

InChI

InChI=1S/C12H16O4/c1-3-15-12(14)10-4-6-11(7-5-10)16-8-9(2)13/h4-7,9,13H,3,8H2,1-2H3

InChI Key

CKJADFJULPMWEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Basic Phenoxy-propan-2-ol Derivatives

1-Phenoxypropan-2-ol (CAS 770-35-4):

  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • Key Features : Simplest analog lacking substituents on the phenyl ring. Used as a solvent or preservative in cosmetics .

1-(2-Ethoxy-phenoxy)-propan-2-ol (CAS 14754-63-3):

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Key Features: Ethoxy group at the ortho position enhances steric hindrance and alters electronic properties. Limited bioactivity data available; safety profiles highlight acute oral toxicity (H302) and respiratory irritation (H335) .

Ethoxycarbonyl and Ester-Functionalized Analogs

1-(p-Methoxycarbonyl-phenoxy)-propan-2-ol (hypothetical analog):

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol

Virolanol B (from ):

  • Structure : A diarylpropane with methoxy and methylenedioxy substituents.
  • Bioactivity: Exhibits anti-inflammatory activity (IC₅₀ = 4.00 μmol/L for NO inhibition in RAW264.7 cells) .

Complex Ether and Glycol Derivatives

Tripropylene Glycol Monomethyl Ether (CAS 20324-33-8):

  • Molecular Formula : C₁₀H₂₂O₄
  • Molecular Weight : 206.28 g/mol
  • Key Features : Branched ether chains increase hydrophobicity. Used in industrial solvents. Classified for acute toxicity (H302) and skin irritation (H315) .
  • Structure : Incorporates an epoxy and methoxyethyl group.
  • Applications : Serves as a reference standard in pharmaceutical analysis, emphasizing regulatory compliance .

Amino-Substituted Derivatives

1-(2-Allyl-phenoxy)-3-amino-propan-2-ol (CAS 32352-07-1):

  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight : 207.27 g/mol
  • No bioactivity data is provided .

Nadolol Impurity F (CAS 15230-34-9):

  • Structure: Contains a naphthalenyloxy and tert-butylamino group.
  • Relevance : Demonstrates the importance of stereochemistry in β-blocker analogs, though unrelated to ethoxycarbonyl derivatives .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Use Hazards Evidence ID
1-Phenoxypropan-2-ol C₉H₁₂O₂ 152.19 None Solvent, preservative Not specified
1-(2-Ethoxy-phenoxy)-propan-2-ol C₁₁H₁₆O₃ 196.24 Ortho-ethoxy Limited data H302, H335
Virolanol B C₁₇H₁₈O₅ 302.32 Methoxy, methylenedioxy Anti-inflammatory (IC₅₀ = 4 μM) Not specified
Tripropylene Glycol Monomethyl Ether C₁₀H₂₂O₄ 206.28 Branched ether chains Industrial solvent H302, H315, H319
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol C₁₁H₁₅NO₂ 207.27 Allyl, amino No data Not specified

Key Observations and Gaps

  • Bioactivity: Anti-inflammatory effects are noted in diarylpropanes (e.g., Virolanol B) but absent in simpler phenoxy-propanols. The ethoxycarbonyl group’s role remains unexplored .
  • Safety : Ethoxy and methoxy substituents correlate with increased hazards (e.g., respiratory irritation), but data on ethoxycarbonyl derivatives is lacking .
  • Synthesis: Most analogs are synthesized via nucleophilic substitution or esterification, suggesting feasible routes for 1-(p-Ethoxycarbonyl-phenoxy)-propan-2-ol .

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